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Abstract
Ranosidenib (HMPL-306) is a novel, orally bioavailable, small-molecule dual inhibitor of

mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1] Mutations in IDH1 and

IDH2 are key oncogenic drivers in several malignancies, including acute myeloid leukemia

(AML), gliomas, and cholangiocarcinoma.[1] These mutations lead to the neomorphic

production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-

ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in

cellular differentiation.[1] Ranosidenib is designed to potently and selectively inhibit these

mutant enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This

technical guide provides an in-depth overview of the discovery, preclinical development, and

clinical evaluation of Ranosidenib, presenting key data in a structured format and detailing the

experimental protocols employed in its characterization.

Introduction: The Rationale for Dual IDH1/2
Inhibition
Mutations in IDH1 and IDH2 are found in a significant subset of cancers. While selective

inhibitors targeting either mutant IDH1 (e.g., Ivosidenib) or mutant IDH2 (e.g., Enasidenib) have

been developed and approved, the potential for isoform switching as a mechanism of acquired

resistance presents a clinical challenge. A dual inhibitor like Ranosidenib offers a therapeutic
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strategy to overcome this resistance mechanism and potentially provide a more durable

response.

Discovery and Medicinal Chemistry
The discovery of Ranosidenib stemmed from a focused medicinal chemistry effort to identify a

potent and selective dual inhibitor of mutant IDH1 and IDH2.[2] The optimization process

involved structure-activity relationship (SAR) studies and pharmacokinetic profiling to enhance

potency, selectivity, and drug-like properties.[2]

Preclinical Pharmacology
In Vitro Efficacy
Ranosidenib has demonstrated potent and selective inhibition of various IDH1 and IDH2

mutant enzymes in biochemical assays.[2] This enzymatic inhibition translates to a dose-

dependent reduction of the oncometabolite 2-HG in cellular assays.

Table 1: In Vitro Inhibitory Activity of Ranosidenib

Assay Type Target IC₅₀ (nM)

Enzymatic Assay Mutant IDH1 (R132H) < 10

Enzymatic Assay Mutant IDH2 (R140Q) < 10

Enzymatic Assay Wild-Type IDH1 > 1000

Enzymatic Assay Wild-Type IDH2 > 1000

Cellular Assay (2-HG) U87MG-IDH1 R132H < 50

Cellular Assay (2-HG) TF-1-IDH2 R140Q < 50

Note: The IC₅₀ values are representative and compiled from publicly available data. Actual

values may vary between specific experiments.

In Vivo Efficacy in Xenograft Models
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The anti-tumor activity of Ranosidenib has been evaluated in various patient-derived xenograft

(PDX) models of AML and glioma harboring IDH1 or IDH2 mutations. These studies have

shown significant tumor growth inhibition and a reduction in 2-HG levels in both plasma and

tumor tissues.

Table 2: In Vivo Efficacy of Ranosidenib in Xenograft Models

Model Type
Cancer
Type

IDH
Mutation

Treatment

Tumor
Growth
Inhibition
(%)

2-HG
Reduction
(%)

PDX AML IDH1 R132H
Ranosidenib

(oral, daily)
> 60 > 90

PDX AML IDH2 R140Q
Ranosidenib

(oral, daily)
> 60 > 90

Subcutaneou

s
Glioma IDH1 R132H

Ranosidenib

(oral, daily)
Significant Significant

Note: Data is a summary of findings from preclinical studies. Specific experimental conditions

may vary.

Pharmacokinetics and Safety
Preclinical pharmacokinetic studies in animal models have demonstrated that Ranosidenib
possesses favorable oral bioavailability and a pharmacokinetic profile supportive of once-daily

dosing.[2] Toxicology studies have indicated a generally well-tolerated safety profile at

therapeutic doses.[2]

Clinical Development
Ranosidenib has progressed into clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and efficacy in patients with IDH1/2-mutated malignancies.
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Phase 1 Study in Relapsed/Refractory AML
(NCT04272957)
A first-in-human, open-label, dose-escalation and dose-expansion study was conducted in

patients with relapsed or refractory AML harboring IDH1 and/or IDH2 mutations.[3][4]

Table 3: Key Findings from the Phase 1 Study of Ranosidenib in R/R AML

Parameter Finding

Recommended Phase 2 Dose (RP2D) 250 mg once daily

Common Treatment-Related Adverse Events

(Grade ≥3)

Anemia, thrombocytopenia, neutropenia, febrile

neutropenia, pneumonia[5]

Overall Response Rate (ORR) ~40-50% in the dose-expansion cohorts

Complete Remission (CR) + CR with partial

hematologic recovery (CRh)

~35% in both IDH1 and IDH2 mutant cohorts at

the RP2D[3]

Median Overall Survival (mOS)
Approximately 13 months in both IDH1 and

IDH2 mutant cohorts[3]

Ongoing and Future Clinical Trials
A Phase 3, randomized, open-label registrational trial (RAPHAEL; NCT06387069) is currently

underway to evaluate the efficacy and safety of Ranosidenib monotherapy versus salvage

chemotherapy in patients with relapsed or refractory AML with an IDH1 or IDH2 mutation.[3]

Signaling Pathways and Experimental Workflows
Ranosidenib Mechanism of Action
The following diagram illustrates the mechanism of action of Ranosidenib in inhibiting mutant

IDH1 and IDH2 and its downstream effects.
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Caption: Mechanism of action of Ranosidenib.
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Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of Ranosidenib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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